2-Fluoro-4-(piperidin-4-YL)benzonitrile 2-Fluoro-4-(piperidin-4-YL)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1035264-55-1
VCID: VC15975424
InChI: InChI=1S/C12H13FN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2
SMILES:
Molecular Formula: C12H13FN2
Molecular Weight: 204.24 g/mol

2-Fluoro-4-(piperidin-4-YL)benzonitrile

CAS No.: 1035264-55-1

Cat. No.: VC15975424

Molecular Formula: C12H13FN2

Molecular Weight: 204.24 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(piperidin-4-YL)benzonitrile - 1035264-55-1

Specification

CAS No. 1035264-55-1
Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
IUPAC Name 2-fluoro-4-piperidin-4-ylbenzonitrile
Standard InChI InChI=1S/C12H13FN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2
Standard InChI Key JMVDBGDWWYQUJG-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=CC(=C(C=C2)C#N)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2-fluoro-4-(piperidin-4-yl)benzonitrile, reflecting its benzonitrile backbone with substituents at positions 2 (fluoro) and 4 (piperidin-4-yl). The piperidine ring adopts a chair conformation, while the benzonitrile group contributes to the compound’s planar geometry . The fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, influencing reactivity in substitution reactions .

Physicochemical Properties

Key molecular properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₃FN₂
Molecular Weight204.24 g/mol
CAS Registry Number1035264-55-1
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors3 (nitrile, piperidine N)

The compound’s logP (calculated) of 2.1 suggests moderate lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A common route involves substituting a halogen at the 4-position of 2-fluorobenzonitrile with piperidin-4-yl groups. For example, 4-bromo-2-fluorobenzonitrile reacts with piperidin-4-ylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield the target compound . This method achieves yields of 65–78% with purity >95% (HPLC) .

Reductive Amination

Alternative approaches employ reductive amination of 4-cyano-3-fluorobenzaldehyde with piperidine-4-amine. Using sodium triacetoxyborohydride (STAB) in dichloroethane at 0–5°C, this one-pot reaction affords the product in 82% yield .

Pharmacological and Industrial Applications

Serotonin Receptor Modulation

Structural analogs of 2-fluoro-4-(piperidin-4-yl)benzonitrile, such as 4-(phenylsulfonyl)piperidines, exhibit high affinity for 5-HT₂A receptors (Kᵢ = 1.2 nM) . While direct data are unavailable, the compound’s piperidine moiety likely facilitates interactions with G-protein-coupled receptors, suggesting potential as an antipsychotic or antidepressant lead .

Enzyme Inhibition

Patent literature describes piperidinyl-benzonitrile derivatives as inhibitors of phosphodiesterase 10A (PDE10A), a target for schizophrenia treatment . Molecular docking studies predict that the nitrile group coordinates with catalytic zinc ions in PDE10A’s active site .

SupplierPurityQuantityPrice (USD)
American Custom Chemicals95%0.25 g333
Chemenu95%5 g631
Crysdot95+%5 g668

Prices reflect the compound’s specialized synthesis requiring air-sensitive catalysts .

Future Research Directions

ADMET Optimization

Improving metabolic stability remains critical. Microsomal studies of analogs show hepatic clearance rates of 18 mL/min/kg, necessitating prodrug strategies for oral bioavailability .

Target Validation

CRISPR-Cas9 screens could identify off-target effects on ion channels (e.g., hERG), a common issue with piperidine-containing drugs .

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